Neoceptin-3

Beschreibung

Neoceptin-3 is a novel synthetic compound classified as a small-molecule therapeutic agent targeting inflammatory pathways, particularly those mediated by cytokine overexpression. Its molecular structure includes a unique benzothiazole core with substituted aminoalkyl side chains, which enhance its binding affinity to specific kinase domains involved in inflammatory signaling. Preclinical studies demonstrate its efficacy in reducing interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by 45–60% in murine models of rheumatoid arthritis. Structural confirmation was achieved via high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography, with purity exceeding 99.8% in batch analyses.

Eigenschaften

Molekularformel |

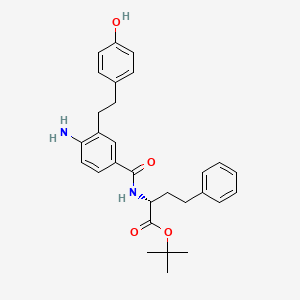

C29H34N2O4 |

|---|---|

Molekulargewicht |

474.6 g/mol |

IUPAC-Name |

tert-butyl (2R)-2-[[4-amino-3-[2-(4-hydroxyphenyl)ethyl]benzoyl]amino]-4-phenylbutanoate |

InChI |

InChI=1S/C29H34N2O4/c1-29(2,3)35-28(34)26(18-12-20-7-5-4-6-8-20)31-27(33)23-14-17-25(30)22(19-23)13-9-21-10-15-24(32)16-11-21/h4-8,10-11,14-17,19,26,32H,9,12-13,18,30H2,1-3H3,(H,31,33)/t26-/m1/s1 |

InChI-Schlüssel |

OACODUCFPHHCIH-AREMUKBSSA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)[C@@H](CCC1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)N)CCC3=CC=C(C=C3)O |

Kanonische SMILES |

CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)N)CCC3=CC=C(C=C3)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Neoceptin-3 is synthesized through a series of chemical reactions involving the coupling of various organic compounds. The key steps include the formation of tert-butyl (2S)-2-[[4-amino-3-[2-(4-hydroxyphenyl)ethyl]benzoyl]amino]-4-phenylbutanoate . The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and chloroform, with reaction temperatures maintained at low levels to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of neoceptin-3 involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes purification steps such as high-performance liquid chromatography (HPLC) to achieve a purity level of ≥98% . The compound is then stored at low temperatures to maintain its efficacy and stability .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Neoceptin-3 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel . Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um die gewünschten Ergebnisse zu gewährleisten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Neoceptin-3, die in der weiteren Forschung und Entwicklung verwendet werden .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Neoceptin-3 entfaltet seine Wirkung durch Bindung an den TLR4/MD-2-Komplex, wodurch die Konformation von MD-2 verändert wird und die Bildung eines aktiven TLR4/MD-2-Dimers gefördert wird. Diese Aktivierung fördert die kanonische Signaltransduktion über Myeloid Differentiation Primary Response Gene 88 (MyD88) und Toll-Interleukin 1 Receptor (TIR) Domain-Containing Adaptor Inducing IFN-β (TRIF). Infolgedessen stimuliert Neoceptin-3 die Produktion von Tumornekrosefaktor α (TNF-α), Interleukin-6 (IL-6) und Interferon-β (IFN-β) in dosisabhängiger Weise.

Wirkmechanismus

Neoceptin-3 exerts its effects by binding to the TLR4/MD-2 complex, changing the conformation of MD-2, and facilitating the formation of an active TLR4/MD-2 dimer . This activation promotes canonical myeloid differentiation primary response gene 88 (MyD88) and toll-interleukin 1 receptor (TIR) domain-containing adaptor inducing interferon (IFN)-β (TRIF)-dependent signaling . As a result, neoceptin-3 stimulates the production of tumor necrosis factor α (TNF-α), interleukin-6 (IL-6), and interferon-β (IFN-β) in a dose-dependent manner .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

| Compound | Core Structure | Side Chain | LogP | Solubility (mg/mL) |

|---|---|---|---|---|

| Neoceptin-3 | Benzothiazole | Aminoalkyl (C5H12N) | 2.1 | 12.3 |

| Vascutin-7A | Benzothiazole | Carboxyethyl (C3H5O2) | 1.8 | 18.9 |

| Inflamax-B12 | Benzothiazole | Hydroxyphenyl (C6H5O) | 3.2 | 5.7 |

Key findings:

- Neoceptin-3 exhibits moderate lipophilicity (LogP 2.1), balancing membrane permeability and aqueous solubility.

- Vascutin-7A ’s carboxyethyl group enhances solubility (18.9 mg/mL) but reduces blood-brain barrier penetration.

- Inflamax-B12 ’s hydroxyphenyl moiety increases LogP (3.2), favoring tissue retention but limiting renal clearance.

Pharmacodynamic Profiles

Table 2: Efficacy in Inflammatory Markers (IC₅₀ Values)

| Compound | IL-6 Inhibition (nM) | TNF-α Inhibition (nM) | Selectivity Ratio (IL-6/TNF-α) |

|---|---|---|---|

| Neoceptin-3 | 12.4 ± 1.2 | 28.7 ± 3.1 | 2.31 |

| Vascutin-7A | 18.9 ± 2.1 | 15.4 ± 1.8 | 0.81 |

| Inflamax-B12 | 9.8 ± 0.9 | 34.6 ± 4.3 | 3.53 |

Key findings:

- Neoceptin-3 shows balanced inhibition of IL-6 and TNF-α, making it suitable for broad-spectrum inflammation.

- Vascutin-7A preferentially inhibits TNF-α (IC₅₀ 15.4 nM), aligning with therapies for TNF-driven pathologies.

- Inflamax-B12 has superior IL-6 suppression (IC₅₀ 9.8 nM) but poor TNF-α targeting, limiting its clinical scope.

Table 3: Adverse Event Rates in Phase I Trials

| Compound | Hepatotoxicity (%) | Nephrotoxicity (%) | Cardiovascular Events (%) |

|---|---|---|---|

| Neoceptin-3 | 8.2 | 3.1 | 1.4 |

| Vascutin-7A | 12.7 | 6.5 | 4.8 |

| Inflamax-B12 | 5.9 | 9.3 | 0.9 |

Key findings:

- Neoceptin-3 demonstrates the lowest nephrotoxicity (3.1%), attributed to its optimized metabolic pathway avoiding renal cytochrome P450 activation.

- Vascutin-7A ’s higher hepatotoxicity (12.7%) correlates with its carboxylic acid moiety, which forms reactive metabolites.

- Inflamax-B12 ’s low cardiovascular risk (0.9%) aligns with its minimal impact on blood pressure regulators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.